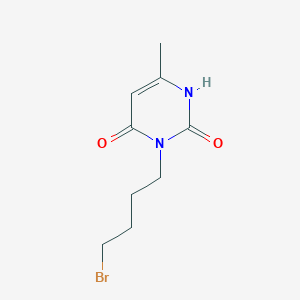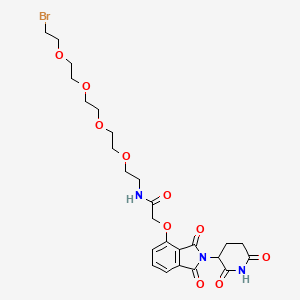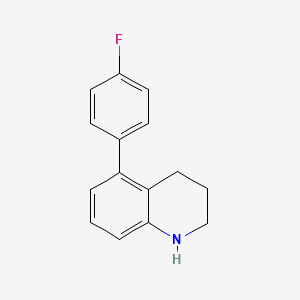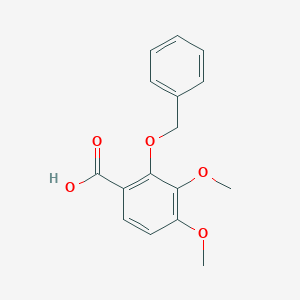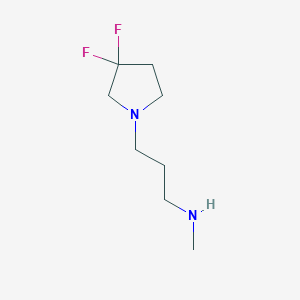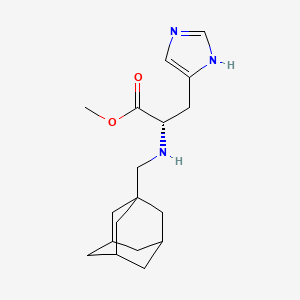![molecular formula C32H62O2 B14765335 [(E)-octadec-9-enyl] tetradecanoate](/img/structure/B14765335.png)
[(E)-octadec-9-enyl] tetradecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-octadec-9-enyl] tetradecanoate, also known as oleyl myristate, is an ester formed from the reaction of oleyl alcohol and myristic acid. This compound is a long-chain fatty acid ester, which is commonly used in various industrial and cosmetic applications due to its emollient properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
[(E)-octadec-9-enyl] tetradecanoate can be synthesized through the esterification reaction between oleyl alcohol and myristic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The reactants are continuously fed into the reactor, where they are mixed and heated to the desired temperature. The product is then separated and purified using distillation or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
[(E)-octadec-9-enyl] tetradecanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohol and carboxylic acid.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to produce oleyl alcohol and myristic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oleyl alcohol and myristic acid.
Reduction: Oleyl alcohol and myristic acid.
Hydrolysis: Oleyl alcohol and myristic acid.
Aplicaciones Científicas De Investigación
[(E)-octadec-9-enyl] tetradecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reactant in the synthesis of other esters and as a solvent in various chemical reactions.
Biology: Employed in the formulation of lipid-based nanoparticles for drug delivery and as a component in cell culture media.
Medicine: Investigated for its potential use in topical formulations for skin care and as a carrier for active pharmaceutical ingredients.
Industry: Widely used in cosmetics, personal care products, and lubricants due to its emollient properties.
Mecanismo De Acción
The mechanism of action of [(E)-octadec-9-enyl] tetradecanoate primarily involves its interaction with lipid membranes. As an emollient, it helps to maintain the integrity of the skin barrier by forming a protective layer on the skin surface. This layer reduces transepidermal water loss and enhances skin hydration. Additionally, in drug delivery applications, the compound can facilitate the penetration of active ingredients through the skin by disrupting the lipid bilayer structure.
Comparación Con Compuestos Similares
[(E)-octadec-9-enyl] tetradecanoate can be compared with other similar long-chain fatty acid esters, such as:
Isopropyl myristate: Another ester of myristic acid, commonly used as a skin penetration enhancer in topical formulations.
Methyl tetradecanoate: An ester of myristic acid with methanol, used as a flavoring agent and in the synthesis of other esters.
Uniqueness
This compound is unique due to its specific combination of oleyl alcohol and myristic acid, which imparts distinct emollient properties and makes it particularly suitable for use in cosmetics and personal care products.
Propiedades
Fórmula molecular |
C32H62O2 |
|---|---|
Peso molecular |
478.8 g/mol |
Nombre IUPAC |
[(E)-octadec-9-enyl] tetradecanoate |
InChI |
InChI=1S/C32H62O2/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-14-12-10-8-6-4-2/h16-17H,3-15,18-31H2,1-2H3/b17-16+ |
Clave InChI |
WMOBLRURFXZUMY-WUKNDPDISA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)OCCCCCCCC/C=C/CCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


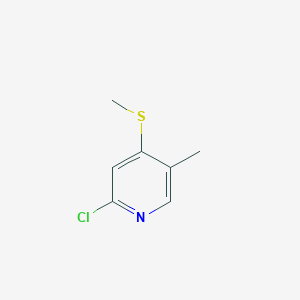
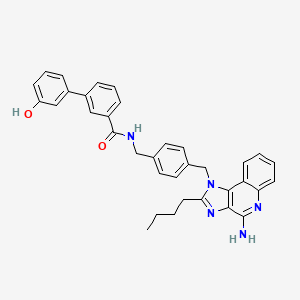

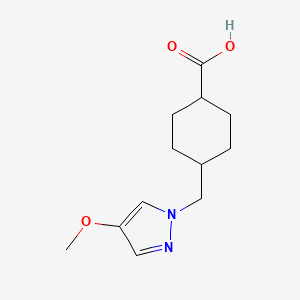
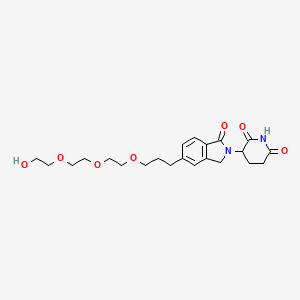
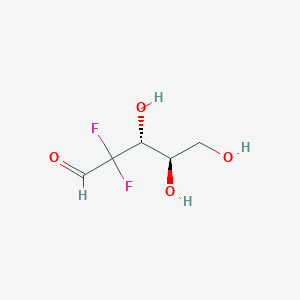

![[(2S,4R,5R)-4-acetyloxy-5-(2-amino-8-oxo-7-prop-2-ynylpurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B14765277.png)
